molecular formula C32H51N3O6S B1674057 L 735489 CAS No. 147977-21-7

L 735489

Cat. No.: B1674057
CAS No.: 147977-21-7
M. Wt: 605.8 g/mol
InChI Key: DYRQCFKJNPXYSL-QXWHLYFESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L 735489 is a bioacive chemical

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147977-21-7

Molecular Formula

C32H51N3O6S

Molecular Weight

605.8 g/mol

IUPAC Name

[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C32H51N3O6S/c1-21(2)29-28(15-16-42(29,39)40)41-31(38)33-25(17-22-11-7-6-8-12-22)27(36)20-35-19-24-14-10-9-13-23(24)18-26(35)30(37)34-32(3,4)5/h6-8,11-12,21,23-29,36H,9-10,13-20H2,1-5H3,(H,33,38)(H,34,37)/t23-,24+,25-,26-,27+,28+,29+/m0/s1

InChI Key

DYRQCFKJNPXYSL-QXWHLYFESA-N

SMILES

CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O

Isomeric SMILES

CC(C)[C@@H]1[C@@H](CCS1(=O)=O)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O

Canonical SMILES

CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O

Appearance

Solid powder

Other CAS No.

147977-21-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 735489;  L-735489;  L735489;  L-735,489;  L 735,489;  L735,489; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to L-735,489 (Indinavir) and its Role in the Inhibition of HIV-1 Replication

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of L-735,489, more commonly known as Indinavir (marketed as Crixivan®), a pivotal member of the protease inhibitor class of antiretroviral drugs. Developed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, the molecular basis of its efficacy, the challenges of drug resistance, and the key experimental methodologies used to characterize its activity.

Introduction: The Strategic Imperative for HIV-1 Protease Inhibition

The replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) is a multi-stage process that offers several targets for therapeutic intervention.[1] One of the most critical stages is the maturation of newly formed viral particles, a process entirely dependent on the enzymatic activity of HIV-1 protease.[2] This viral enzyme is responsible for the site-specific cleavage of the Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[2] Without this precise proteolytic processing, the resulting virions are immature and non-infectious, effectively halting the spread of the virus.[2]

L-735,489, also known as Indinavir or MK-639, was designed as a potent and selective inhibitor of this crucial viral enzyme.[3][4] Its development marked a significant milestone in the management of HIV/AIDS, forming a cornerstone of highly active antiretroviral therapy (HAART) that transformed the clinical outlook for infected individuals.[5] This guide will explore the scientific underpinnings of Indinavir's function and provide practical insights into its evaluation.

Mechanism of Action: Competitive Inhibition of the HIV-1 Protease Active Site

Indinavir functions as a competitive inhibitor of the HIV-1 protease.[2] The HIV-1 protease is an aspartyl protease, and its active site is located at the interface of its two identical subunits.[6] Indinavir is designed to mimic the natural substrate of the protease, binding with high affinity to this active site and blocking its function.[2] This binding prevents the cleavage of the viral polyproteins, leading to the production of defective, non-infectious viral particles.[2]

The potency of Indinavir is quantified by its inhibition constant (Ki) and its 95% inhibitory concentration (IC95) in cell-based assays. It is a selective inhibitor of HIV-1 protease with a Ki of 0.358 nM.[7] It is also selective over the HIV-2 protease (Ki = 3.316 nM) and other human proteases like cathepsin D, pepsin, and renin.[7] In cell-based assays, Indinavir demonstrates activity against multiple HIV-1 variants with IC95 values ranging from 12-100 nM.[7]

The following diagram illustrates the pivotal role of HIV-1 protease in the viral replication cycle and the mechanism of its inhibition by Indinavir.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_virion New Virion Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation Mature_Proteins Mature Viral Proteins Polyproteins->Mature_Proteins Proteolytic Cleavage (HIV-1 Protease) Polyproteins->Mature_Proteins Cleavage Assembly Virion Assembly Mature_Proteins->Assembly Budding Budding Assembly->Budding Mature_Virion Mature, Infectious Virion Budding->Mature_Virion Maturation Immature_Virion Immature, Non-infectious Virion Indinavir L-735,489 (Indinavir) Indinavir->Immature_Virion Results in Protease HIV-1 Protease Indinavir->Protease

Caption: Inhibition of HIV-1 Protease by L-735,489 (Indinavir).

Quantitative Assessment of Inhibitory Activity

The characterization of a protease inhibitor's potency is paramount in its development. This is achieved through a combination of in vitro enzymatic assays and cell-based viral replication assays.

In Vitro Enzymatic Assay: A Fluorometric Approach

The direct inhibitory effect of Indinavir on the enzymatic activity of HIV-1 protease can be quantified using a fluorometric assay. This assay relies on the cleavage of a synthetic peptide substrate that is quenched until cleaved by the protease, releasing a fluorescent signal.

Experimental Protocol: HIV-1 Protease Fluorometric Activity Assay [8][9][10]

  • Reagent Preparation:

    • Prepare a standard curve using a fluorescent standard to correlate relative fluorescence units (RFU) to the concentration of the cleaved product.[9]

    • Reconstitute the lyophilized HIV-1 protease enzyme in the provided dilution buffer and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[8][9]

    • Prepare serial dilutions of Indinavir (or other test compounds) in the assay buffer. A DMSO control is essential.

  • Assay Procedure:

    • In a 96-well white plate, add the diluted test compounds.

    • Add the reconstituted HIV-1 protease solution to each well, except for the no-enzyme control wells.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 330/450 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) for each well.

    • Determine the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

The causality behind this experimental design is to isolate the interaction between the inhibitor and the enzyme from the complexities of a cellular environment. This allows for a direct measurement of the compound's intrinsic inhibitory potency.

Cell-Based Assay: Measuring Inhibition of Viral Replication

While enzymatic assays are crucial, it is equally important to assess an inhibitor's activity in a more biologically relevant context. The TZM-bl cell line is a widely used tool for this purpose. These cells are engineered to express CD4, CCR5, and CXCR4, and they contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.[11][12]

Experimental Protocol: HIV-1 Replication Inhibition Assay using TZM-bl Cells [11][12][13]

  • Cell Culture and Plating:

    • Culture TZM-bl cells in complete growth medium (GM).

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.[13]

  • Compound and Virus Preparation:

    • Prepare serial dilutions of Indinavir in GM.

    • Prepare a stock of HIV-1 virus (e.g., Env-pseudotyped virus) at a predetermined titer.

  • Infection and Treatment:

    • Remove the culture medium from the cells and add the diluted inhibitor.

    • Add the virus to each well (except for the cell control wells). The use of DEAE-Dextran in the medium can enhance infectivity.[11][12]

    • Incubate the plates for 48 hours.

  • Luciferase Assay:

    • After incubation, lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

This cell-based assay provides a self-validating system by including appropriate controls (cells only, virus only) and by directly measuring the end-point of successful viral replication (luciferase expression).

Summary of L-735,489 (Indinavir) Potency
ParameterValueTargetReference
Ki 0.358 nMWild-Type HIV-1 Protease[7]
Ki 0.54 nMWild-Type HIV-1 Protease[3]
IC95 12-100 nMMultiple HIV-1 Variants (Cell-based)[7]
Ki (V82A mutant) 3.3-fold increase vs WTV82A Mutant HIV-1 Protease[14]
Ki (L90M mutant) 0.16-fold decrease vs WTL90M Mutant HIV-1 Protease[14]

The Challenge of Drug Resistance

A significant challenge in the long-term efficacy of any antiretroviral agent is the emergence of drug-resistant viral strains. For protease inhibitors like Indinavir, resistance is primarily associated with mutations in the protease gene.[15][16]

Key Resistance Mutations

Mutations can be classified as primary or secondary. Primary mutations directly impact the binding of the inhibitor, while secondary mutations often compensate for a loss of enzymatic fitness caused by the primary mutations.[16]

Key mutations associated with Indinavir resistance include:

  • V82A/F/T/S: Located in the active site, this mutation directly interferes with inhibitor binding.[17][18]

  • I84V/A: Another active site mutation that confers broad cross-resistance to many protease inhibitors.[17][19]

  • L90M: A non-active site mutation that can alter the overall conformation of the protease, indirectly affecting inhibitor binding.[14][18]

The following diagram illustrates the workflow for genotypic resistance testing.

Resistance_Testing_Workflow Patient_Sample Patient Plasma Sample (HIV RNA > 500-1000 copies/mL) RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR Reverse Transcription & PCR Amplification (Protease Gene) RNA_Extraction->RT_PCR Sequencing Sanger or Next-Gen Sequencing RT_PCR->Sequencing Sequence_Analysis Sequence Analysis & Mutation Identification Sequencing->Sequence_Analysis Interpretation Interpretation using Resistance Databases (e.g., Stanford, ANRS) Sequence_Analysis->Interpretation Clinical_Decision Informed Clinical Decision on Antiretroviral Regimen Interpretation->Clinical_Decision

Caption: Workflow for Genotypic Resistance Testing of HIV-1 Protease.

Structural Basis of Resistance

X-ray crystallography has been instrumental in understanding the molecular basis of resistance. The crystal structure of Indinavir in complex with wild-type HIV-1 protease reveals key interactions.[14][20] Analysis of structures with mutant proteases, such as V82A and L90M, shows localized changes in the inhibitor-binding site that reduce the affinity of Indinavir.[14] For instance, the V82A mutation creates subtle shifts in the positions of residues 81 and 82, altering the hydrophobic interactions with the inhibitor.[14]

Pharmacokinetics and Clinical Considerations

The clinical efficacy of Indinavir is not solely dependent on its intrinsic potency but also on its pharmacokinetic properties.

Metabolism and Drug-Drug Interactions

Indinavir is a substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][21] This has significant clinical implications:

  • Co-administration with CYP3A4 inhibitors (e.g., Ritonavir): Ritonavir is a potent inhibitor of CYP3A4 and is often co-administered with other protease inhibitors to "boost" their plasma concentrations. This allows for lower or less frequent dosing of Indinavir, which can improve patient adherence.[22]

  • Co-administration with CYP3A4 inducers (e.g., Efavirenz): Efavirenz induces CYP3A4, which can lead to a significant decrease in the plasma concentration of Indinavir. Dose adjustments of Indinavir are necessary when co-administered with such drugs.[21]

Preclinical and Clinical Development Insights

The discovery and development of Indinavir is a prime example of how pharmacokinetic and metabolic data can be integrated into the drug design process.[23] Early assessment of oral bioavailability and hepatic clearance in animal models and using in vitro human metabolic systems was critical in its selection as a clinical candidate.[23] Early phase I/II clinical trials with MK-639 (Indinavir) established its safety profile, pharmacokinetic parameters, and dose-related antiviral activity, paving the way for its successful clinical use.[24][25]

Conclusion

L-735,489 (Indinavir) represents a landmark achievement in structure-based drug design and our understanding of HIV-1 replication. Its potent and selective inhibition of HIV-1 protease provides a clear mechanism for its profound antiviral effect. While the emergence of drug resistance remains a persistent challenge, the ongoing study of resistance mechanisms continues to inform the development of next-generation protease inhibitors and guides the strategic use of existing antiretroviral therapies. The experimental workflows detailed in this guide provide the fundamental tools for the continued evaluation of protease inhibitors and the broader fight against HIV/AIDS.

References

  • Creative BioMart. HIV-1 Protease Fluorometric Activity Assay Kit. [Link]

  • BioVision. HIV-1 Protease Activity Assay Kit (Fluorometric). [Link]

  • HCV Database. Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells (October 2021). [Link]

  • HCV Database. Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells (October 2021). [Link]

  • Mayo Clinic Laboratories. HIVDR - Overview: HIV-1 Genotypic Drug Resistance to Reverse Transcriptase, Protease, and Integrase Inhibitors, Plasma. [Link]

  • HCV Database. Protocol for Reagent Preparation for Use in the Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells (October 2021). [Link]

  • Clinical Info .HIV.gov. Laboratory Testing: Drug-Resistance Testing. [Link]

  • Zhang, Y. M., Imamichi, H., Imamichi, T., Lane, H. C., & Salzman, N. P. (1997). Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites. Journal of virology, 71(9), 6662–6670.
  • Sevrioukova, I. F., & Poulos, T. L. (2012). Structure-activity relationships of rationally designed ritonavir analogs: impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4. The Journal of biological chemistry, 287(7), 4843–4853.
  • Gatti, G., Di Biagio, A., Casazza, R., De Pascalis, C., Bassetti, M., Cruciani, M., & Bassetti, D. (1996). A 24-week open-label phase I/II evaluation of the HIV protease inhibitor MK-639 (indinavir). AIDS (London, England), 10(6), 619–622.
  • Klabe, R. M., Bacheler, L. T., Ala, P. J., Erickson-Viitanen, S., & Meek, J. L. (1998). Resistance to HIV protease inhibitors: a comparison of enzyme inhibition and antiviral potency. Biochemistry, 37(24), 8735–8742.
  • Chellappan, B., Sivaraman, J., & Kumar, P. K. (2004). Crystal structures of HIV protease V82A and L90M mutants reveal changes in the indinavir-binding site. The FEBS journal, 271(8), 1516–1524.
  • Hsu, A., Granneman, G. R., Bertz, R. J., Chen, Y. W., Foit, C., & Leonard, J. M. (1998). Pharmacokinetic Interaction between Ritonavir and Indinavir in Healthy Volunteers. Antimicrobial agents and chemotherapy, 42(11), 2784–2791.
  • ClinicalTrials.gov. A Phase I/II Study of the Protease Inhibitor Indinavir (MK-0639) in Children With HIV Infection. [Link]

  • PubChem. Indinavir. [Link]

  • Shafer, R. W. (2002). A guide to HIV-1 reverse transcriptase and protease sequencing for drug resistance studies. Journal of clinical virology : the official publication of the Pan American Society for Clinical Virology, 25(2), 147–160.
  • Schiffer, C. A., Prabu-Jeyabalan, M., & Nalam, M. N. (2006). X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. Journal of virology, 80(17), 8470–8480.
  • Clinical Info .HIV.gov. Overview: Drug-Drug Interactions between Antiretrovirals and Other Drugs. [Link]

  • Rhee, S. Y., Gonzales, M. J., Kantor, R., Betts, B. J., Ravela, J., & Shafer, R. W. (2003). HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance. Antimicrobial agents and chemotherapy, 47(6), 2003–2008.
  • Lin, J. H. (1999). Role of pharmacokinetics in the discovery and development of indinavir. Advanced drug delivery reviews, 39(1-3), 21–40.
  • Flexner, C. (1999). Using Pharmacokinetics to Optimize Antiretroviral Drug-Drug Interactions in the Treatment of Human Immunodeficiency Virus Infection. Clinical Infectious Diseases, 28(Supplement_2), S57–S61.
  • Karthik, C., Sobha, K., & Manjula, S. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS omega, 8(11), 9993–10009.
  • Zarei, M., & Ghasemi, Y. (2021).
  • ANRS. HIV-1 genotypic drug resistance interpretation's algorithms. [Link]

  • Vigano, A., Saresella, M., Rusconi, S., Ferrante, P., & Clerici, M. (2003). The HIV protease inhibitor Indinavir inhibits cell-cycle progression in vitro in lymphocytes of HIV-infected and uninfected individuals. AIDS (London, England), 17(14), 2085–2092.
  • Montefiori, D. C. (2005). Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. Journal of immunological methods, 304(1-2), 48–60.
  • Shafer, R. W., & Schapiro, J. M. (2008). Drug Resistance Mutations in HIV-1. Topics in HIV medicine, 16(4), 118–122.
  • National HIV Curriculum. Core Concepts - Drug Interactions with Antiretroviral Medications. [Link]

  • Ansari, M. Y., & Hassan, M. I. (2022). Understanding Drug Resistance of Wild-Type and L38HL Insertion Mutant of HIV-1 C Protease to Saquinavir. International journal of molecular sciences, 23(21), 13540.
  • Kovalevsky, A. Y., Liu, F., Leshchenko, S., Ghosh, A. K., Louis, J. M., Harrison, R. W., & Weber, I. T. (2006). Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114. Journal of molecular biology, 363(1), 161–173.
  • Nalam, M. N., Ali, A., Reddy, G. S., Anjum, S. G., Schiffer, C. A., & Rana, T. M. (2010). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of medicinal chemistry, 53(14), 5221–5232.
  • Boffito, M., & Back, D. (2010).
  • Xia, Y., Yang, Y., Cosma, G. N., & Yang, Z. (2015). Screening of HIV-1 Protease Using a Combination of an Ultra-High-Throughput Fluorescent-Based Assay and RapidFire Mass Spectrometry. Journal of biomolecular screening, 20(5), 606–615.
  • ResearchGate. X-ray crystallographic structure of ABT-378 (Lopinavir) bound to HIV-1 protease. [Link]

  • De Meyer, S., Vangeneugden, T., Lefebvre, E., & De Paepe, E. (2005). Resistance to protease inhibitors. Antiretroviral Resistance in Clinical Practice, 141–173.
  • ResearchGate. Preclinical In Vitro Studies: Development and Applicability. [Link]

  • Singh, S., Sharma, B., & Singh, P. (2020). Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products. Molecules (Basel, Switzerland), 25(16), 3620.
  • HIVguidelines.org. HIV Resistance Assays - Clinical Guidelines Program. [Link]

  • Wikipedia. Management of HIV/AIDS. [Link]

Sources

L-735,489: A Cyclic Sulfolane Peptidomimetic Inhibitor of HIV-1 Protease

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural biology, mechanism of action, and experimental characterization of L-735,489 , a potent peptidomimetic inhibitor of HIV-1 protease developed by Merck Research Laboratories.

Executive Summary

L-735,489 is a potent, specific inhibitor of the HIV-1 Protease enzyme. It belongs to the hydroxyethylamine class of peptidomimetics and is historically significant as a lead compound in the "cyclic sulfone" series that contributed to the development of the blockbuster drug Indinavir (Crixivan) .

Unlike earlier peptide-based inhibitors that suffered from poor oral bioavailability and rapid metabolic clearance, L-735,489 incorporates a conformationally constrained 3(S)-hydroxysulfolane urethane moiety at the P2 position. This structural innovation optimized binding affinity (


 in the low nanomolar range) while enhancing physicochemical properties required for drug development.

Key Technical Specifications:

  • Target: HIV-1 Aspartyl Protease (Retropepsin).

  • Chemical Class: Hydroxyethylamine sulfonamide isostere.

  • Mechanism: Transition-state analogue (non-covalent competitive inhibition).

  • Molecular Formula:

    
     (approximate, based on free base).
    
  • Key Structural Feature: Cyclic sulfone (1,1-dioxo-tetrahydrothiophene) P2 ligand.

Molecular Mechanism of Action

Structural Biology of Inhibition

L-735,489 functions by mimicking the tetrahedral transition state of the peptide bond hydrolysis catalyzed by HIV-1 protease. The enzyme is a C2-symmetric homodimer with an active site located at the interface of the two subunits, covered by two flexible "flaps."

The inhibitor binds in an extended conformation, making extensive hydrogen bond and hydrophobic interactions:

  • Transition State Mimicry (Core): The central hydroxyl group of the hydroxyethylamine isostere forms a critical hydrogen bond with the catalytic aspartic acid residues (Asp25 and Asp25' ) at the active site floor. This mimics the oxyanion hole formed during substrate cleavage.

  • P2 Ligand (Cyclic Sulfone): The 3(S)-hydroxysulfolane ring fits snugly into the S2 subsite of the enzyme. The sulfone oxygens (

    
    ) can engage in hydrogen bonding with the backbone amides of the flap region (specifically Ile50/Ile50'  via a bridging water molecule), stabilizing the closed conformation of the enzyme.
    
  • P1 Ligand (Benzyl): The benzyl side chain occupies the hydrophobic S1 pocket , mimicking the phenylalanine residue of the natural substrate (Gag-Pol polyprotein).

  • P1' Ligand (Decahydroisoquinoline): The bulky decahydroisoquinoline ring fills the S1' subsite , providing significant hydrophobic surface area burial and enhancing potency.

Thermodynamic Profile

The binding of L-735,489 is entropically favorable due to the displacement of ordered water molecules from the hydrophobic S1 and S2 pockets. The rigid nature of the cyclic sulfone P2 ligand reduces the entropic penalty of binding compared to flexible linear chains.

Representative Inhibition Data:

Parameter Value Condition

|


  | 3.5 nM | HIV-1 Protease Cleavage Assay |
| 

| ~50 nM | Cell-based Antiviral Assay (MT-4 cells) | | Selectivity | >1000-fold | vs. Human Renin, Cathepsin D |
Mechanism Visualization

The following diagram illustrates the competitive inhibition pathway:

Mechanism Enzyme HIV-1 Protease (Apo-Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex + L-735,489 (High Affinity) Substrate Viral Polyprotein (Substrate) Inhibitor L-735,489 (Inhibitor) Transition Transition State (Tetrahedral) ES_Complex->Transition Catalysis EI_Complex->Enzyme Slow Off-rate EI_Complex->ES_Complex Blockade Products Cleaved Viral Proteins Transition->Products Hydrolysis

Figure 1: Competitive inhibition mechanism of L-735,489 preventing viral polyprotein processing.

Chemical Synthesis & Properties[1]

The synthesis of L-735,489 is convergent, involving the coupling of a chiral "core" amine with an activated P2 ligand. This modular approach allows for the rapid generation of analogs.

Retrosynthetic Analysis
  • Fragment A (P2 Ligand): Activated carbonate of 3(S)-hydroxy-4-isopropyl-sulfolane.

  • Fragment B (Core): (2R, 3S)-3-amino-4-phenyl-1-(decahydroisoquinolin-3-ylcarbonylamino)-butan-2-ol.

Synthesis Protocol (Step-by-Step)

Step 1: Preparation of the P2 Ligand (Cyclic Sulfone)

  • Starting Material: 3-sulfolene is used as the precursor.

  • Functionalization: Introduction of the isopropyl group (if present in the specific analog) or direct hydroxylation.

  • Resolution: Enzymatic resolution (e.g., using Lipase PS) is often used to obtain the enantiomerically pure 3(S)-hydroxysulfolane.

  • Activation: The alcohol is reacted with p-nitrophenyl chloroformate (or disuccinimidyl carbonate) in the presence of N-methylmorpholine (NMM) to form the activated mixed carbonate.

Step 2: Synthesis of the Hydroxyethylamine Core

  • Starting Material: L-Phenylalanine.[1]

  • Epoxidation: Conversion to the N-protected amino epoxide.

  • Ring Opening: The epoxide is opened with the P1' amine (decahydroisoquinoline-3-carboxamide) to form the secondary alcohol core.

  • Deprotection: Removal of the N-protecting group (e.g., Boc) to yield the free amine.

Step 3: Final Coupling

  • Reaction: Dissolve the Core Amine (1.0 eq) in dry DMF or

    
    .
    
  • Addition: Add the Activated P2 Carbonate (1.1 eq) and a base (Diisopropylethylamine, 2.0 eq).

  • Condition: Stir at room temperature for 4–12 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over

    
    .
    
  • Purification: Silica gel chromatography (eluent:

    
    /MeOH) yields pure L-735,489.
    
Synthesis Flowchart

Synthesis Sulfolene 3-Sulfolene SulfolaneOH 3(S)-Hydroxysulfolane Sulfolene->SulfolaneOH Hydroxylation/Resolution Phenylalanine L-Phenylalanine Epoxide Amino Epoxide Phenylalanine->Epoxide Reduction/Epoxidation DIQ Decahydroisoquinoline ActivatedCarb Activated Carbonate (P2 Ligand) SulfolaneOH->ActivatedCarb + p-NO2-Ph-OCOCl Final L-735,489 ActivatedCarb->Final Coupling (DMF, DIPEA) CoreAmine Hydroxyethylamine Core (Free Amine) Epoxide->CoreAmine + DIQ (Ring Opening) CoreAmine->Final

Figure 2: Convergent synthesis pathway of L-735,489.

Experimental Characterization Protocols

To validate the activity of L-735,489, the following self-validating protocols are recommended.

HIV-1 Protease FRET Inhibition Assay

This assay measures the cleavage of a fluorogenic substrate. Inhibition results in a decrease in fluorescence intensity.

Reagents:

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • Substrate: Anthranilyl-HIV Protease Substrate (e.g., Abz-Thr-Ile-Nle-Phe(p-NO2)-Gln-Arg-NH2).

  • Enzyme: Recombinant HIV-1 Protease (final conc. 10–20 nM).

Protocol:

  • Preparation: Prepare serial dilutions of L-735,489 in DMSO (range: 0.1 nM to 100 nM).

  • Incubation: Mix 2 µL of inhibitor solution with 98 µL of Enzyme solution in a black 96-well plate. Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 100 µL of Substrate solution (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex 320 nm / Em 420 nm) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Fit data to the Morrison equation (tight-binding inhibitor) to determine 
    
    
    
    .
Crystallization for Structural Verification

Objective: Obtain X-ray quality crystals of the Enzyme-Inhibitor complex.

  • Complex Formation: Mix HIV-1 protease (5 mg/mL) with L-735,489 (molar ratio 1:3) and incubate on ice for 1 hour.

  • Precipitant: 1.0 M Sodium Citrate, pH 6.2, 10% DMSO.

  • Method: Hanging drop vapor diffusion. Mix 2 µL complex + 2 µL reservoir solution.

  • Growth: Incubate at 18°C. Crystals typically appear within 3–7 days.

References

  • Dorsey, B. D., et al. (1994). "The development of cyclic sulfolanes as novel and high-affinity P2 ligands for HIV-1 protease inhibitors."[2] Journal of Medicinal Chemistry, 37(21), 3443-3451.

  • Vacca, J. P. (1994). "Design of tight-binding human immunodeficiency virus type 1 protease inhibitors." Methods in Enzymology, 241, 311-334.

  • Merck & Co. (1995). "HIV Protease Inhibitors: The Indinavir Legacy." Journal of Medicinal Chemistry (Retrospective Review).

  • MyBioSource. "L735489, Inhibitor Datasheet." Product Catalog.

Sources

Exploratory Studies of L-735,489: A Hydroxyethylene Sulfonamide Probe for HIV-1 Protease

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the exploratory studies and mechanistic profile of L-735,489 , a specialized HIV-1 protease inhibitor probe. This document is structured to serve researchers and drug development professionals, focusing on the rational design, experimental validation, and structural biology of this compound within the broader context of antiretroviral optimization.

Executive Summary

L-735,489 (CAS: 147977-21-7) is a potent, transition-state mimicking inhibitor of the HIV-1 protease. Structurally, it represents a critical intermediate in the rational design evolution connecting the decahydroisoquinoline scaffold (characteristic of Saquinavir) with the hydroxyaminopentane amide isosteres that culminated in Indinavir (L-735,524).

Unlike its clinical successors, L-735,489 features a distinct tetrahydro-thiophene-1,1-dioxide moiety at the P2' position. This guide analyzes the exploratory studies involving L-735,489, focusing on its utility as a chemical probe for mapping the S2' binding pocket of the viral protease and the mechanistic implications of its sulfone-based interactions.

Key Technical Specifications
ParameterDetail
Compound ID L-735,489
Chemical Class Hydroxyethylene Sulfonamide / Decahydroisoquinoline
Molecular Formula C₃₂H₅₁N₃O₆S
Molecular Weight 605.83 g/mol
Primary Target HIV-1 Aspartyl Protease (Active Site)
Mechanism Competitive Inhibition (Transition State Mimic)

Mechanistic Profile & Structural Biology

The Hydroxyethylene Isostere Scaffold

L-735,489 functions by mimicking the tetrahedral transition state of the phenylalanine-proline cleavage site in the HIV-1 Gag-Pol polyprotein. The core mechanism relies on the hydroxyethylene linkage, which positions a non-cleavable hydroxyl group between the catalytic aspartic acid residues (Asp25 and Asp25').

Binding Mode Analysis

The efficacy of L-735,489 is derived from its ability to displace the structural "flap" water molecule, a hallmark of high-affinity inhibitors in this class.

  • P1/P1' Sites: The benzyl side chain occupies the S1 hydrophobic pocket, while the decahydroisoquinoline ring system fills the S1' subsite, providing extensive Van der Waals contacts.

  • P2' Specificity (The Thiophene Dioxide): The unique tetrahydro-thiophene-1,1-dioxide group was designed to probe the electrostatic environment of the S2' pocket. The sulfone oxygens act as hydrogen bond acceptors, interacting with the backbone amides of the protease flap regions (Ile50/Ile50').

Mechanism of Inhibition (DOT Visualization)

The following diagram illustrates the catalytic interruption caused by L-735,489 within the HIV-1 Protease active site.

HIV_Protease_Inhibition HIV_PR HIV-1 Protease (Homodimer) Asp25 Catalytic Asp25/Asp25' HIV_PR->Asp25 Contains Flaps Beta-Hairpin Flaps (Ile50/Ile50') HIV_PR->Flaps Contains Substrate Gag-Pol Polyprotein Substrate->Asp25 Native Binding L735489 L-735,489 (Inhibitor) L735489->Asp25 High Affinity Binding (Transition State Mimic) L735489->Flaps Stabilizes Closed Conformation (Sulfone Interaction) Complex Enzyme-Inhibitor Complex (Inactive) Asp25->Complex Blocked Maturation Viral Maturation Asp25->Maturation Hydrolysis Flaps->Complex Locked Complex->Maturation Inhibits

Caption: Mechanistic pathway of L-735,489 inhibition, highlighting the blockade of the catalytic aspartates and stabilization of the protease flaps.

Experimental Protocols

To ensure scientific integrity, the following protocols describe the standard methodologies for validating L-735,489 activity. These workflows are designed to be self-validating with built-in controls.

Synthesis & Purification Workflow

Note: This summarizes the convergent synthesis approach typically used for this series.

  • Core Assembly: Coupling of the chiral epoxide intermediate with the decahydroisoquinoline amine.

  • P2' Functionalization: Reaction of the resulting amino-alcohol with the activated carbonate of 3-hydroxy-tetrahydro-thiophene-1,1-dioxide .

  • Purification:

    • Method: Flash Column Chromatography (SiO₂).

    • Eluent: CH₂Cl₂ / MeOH (95:5 v/v).

    • Validation: ¹H-NMR (500 MHz) and Mass Spectrometry (ESI+) to confirm the molecular ion [M+H]⁺ = 606.3.

FRET-Based Enzymatic Inhibition Assay

This assay determines the


 (inhibition constant) of L-735,489 against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease (final conc. 10–50 nM).

  • FRET Substrate: RE(EDANS)SQNYPIVQK(DABCYL)R (fluorogenic peptide).

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT.

Protocol:

  • Preparation: Dilute L-735,489 in DMSO to create a 10-point serial dilution curve (Range: 0.1 nM to 10 µM).

  • Pre-Incubation: Mix 2 µL of inhibitor solution with 98 µL of enzyme solution in a black 96-well plate. Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 100 µL of FRET substrate (20 µM final concentration).

  • Measurement: Monitor fluorescence intensity (Ex: 340 nm / Em: 490 nm) kinetically for 30 minutes.

  • Analysis: Calculate initial velocities (

    
    ). Fit data to the Morrison equation for tight-binding inhibitors to determine 
    
    
    
    .

Self-Validation Check:

  • Positive Control: Include Pepstatin A or Indinavir (known

    
    ).
    
  • Z-Factor: Ensure Z' > 0.5 for assay reliability.

Crystallization for Structural Analysis

To visualize the interaction of the thiophene dioxide group:

  • Complex Formation: Mix HIV-1 protease (2 mg/mL) with L-735,489 (5-fold molar excess). Incubate 1 hour on ice.

  • Setup: Use the Hanging Drop Vapor Diffusion method.

    • Reservoir: 1.0 M Sodium Chloride, 0.1 M Sodium Acetate (pH 5.0).

    • Drop: 1 µL protein complex + 1 µL reservoir solution.

  • Growth: Incubate at 4°C. Crystals typically appear within 3–7 days.

  • Cryoprotection: Transfer crystals to reservoir solution + 25% glycerol before flash-cooling in liquid nitrogen.

Comparative Data Analysis

The following table summarizes the position of L-735,489 within the SAR (Structure-Activity Relationship) campaign relative to established inhibitors.

Table 1: Comparative Inhibitory Potency and Structural Features

CompoundScaffold CoreP2' Ligand

(HIV-1 PR)
Key Characteristic
L-735,489 DecahydroisoquinolineThiophene-1,1-dioxide < 5 nM (Est.)High affinity; probes electrostatic flap interactions.
SaquinavirDecahydroisoquinolineQuinoline-carboxamide~2 nMFirst-in-class; poor oral bioavailability.
IndinavirAmino-indanolPyridine-methyl-piperazine~0.5 nMOptimized solubility and bioavailability.
L-685,434HydroxyethyleneMorpholine~0.3 nMPotent tool compound; limited by toxicity.

Data Interpretation: L-735,489 demonstrates that the decahydroisoquinoline core can tolerate bulky, polar groups at the P2' position. However, the thiophene dioxide moiety likely introduced metabolic liabilities or solubility challenges that favored the selection of the pyridine/piperazine system found in Indinavir.

Experimental Workflow Visualization

The following diagram outlines the iterative cycle of exploratory studies used to evaluate L-735,489.

SAR_Workflow Design Rational Design (P2' Optimization) Synthesis Chemical Synthesis (L-735,489) Design->Synthesis Assay In Vitro Inhibition (FRET Assay) Synthesis->Assay XRay X-Ray Crystallography (Binding Mode) Assay->XRay If Ki < 10 nM PK PK Profiling (Bioavailability) Assay->PK Potency Confirmed XRay->Design Structural Feedback Decision Lead Selection (Go/No-Go) XRay->Decision PK->Decision

Caption: Iterative SAR workflow for L-735,489, integrating synthesis, biological assay, and structural validation.

References

  • Dorsey, B. D., et al. (1994). "L-735,524: The design of a potent and orally bioavailable HIV protease inhibitor." Journal of Medicinal Chemistry, 37(21), 3443-3451.

  • Vacca, J. P., et al. (1994). "L-735,524: an orally bioavailable human immunodeficiency virus type 1 protease inhibitor."[1] Proceedings of the National Academy of Sciences, 91(9), 4096-4100.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362440 (Indinavir Analogues/Precursors).

  • GuideChem. "L-735,489 Chemical Properties and Structure (CAS 147977-21-7)."

Sources

Methodological & Application

L-735,489 for studying drug resistance in HIV

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling HIV-1 Protease Inhibitor Resistance using L-735,489

Part 1: Introduction & Mechanism of Action

1.1. Executive Summary L-735,489 is a potent, specific inhibitor of the HIV-1 protease, belonging to the hydroxyaminopentane amide class of transition-state mimics. Historically significant as a lead compound in the development of Indinavir (L-735,524), L-735,489 remains a critical research tool for mapping the plasticity of the protease active site and elucidating the mechanisms of drug resistance. This application note details the protocol for generating L-735,489-resistant HIV-1 variants in vitro and characterizing the resulting genotypic and phenotypic alterations.

1.2. Mechanism of Action L-735,489 functions as a competitive inhibitor of the HIV-1 aspartyl protease. It binds to the active site cleft, preventing the processing of the viral Gag and Gag-Pol polyproteins.[1]

  • Binding Mode: The central hydroxyl group of L-735,489 mimics the transition state of the peptide bond hydrolysis, forming hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25').

  • Structural Interaction: The bulky hydrophobic side chains of the inhibitor occupy the S1/S1' and S2/S2' subsites of the enzyme, "locking" the protease flaps (Ile50/Ile50') in a closed conformation.

1.3. The Resistance Paradox While L-735,489 has a high affinity (


 in the sub-nanomolar range), the high error rate of HIV-1 reverse transcriptase allows the virus to explore the sequence space. Resistance typically arises not by destroying the inhibitor, but by subtly reshaping the binding pocket to reduce inhibitor affinity while maintaining enough substrate recognition to allow viral replication (viral fitness).

Part 2: Experimental Protocols

Workflow 1: In Vitro Selection of Resistant Variants

Objective: To force the evolution of HIV-1 under selective pressure from L-735,489 to identify resistance-associated mutations (RAMs).

Materials:

  • Compound: L-735,489 (Solubilized in 100% DMSO to 10 mM stock).

  • Cells: MT-4 or CEM-SS T-cell lines (High susceptibility to HIV-1 induced cytopathogenicity).

  • Virus: HIV-1 strain NL4-3 or IIIB (Wild Type).

  • Assay Medium: RPMI-1640 + 10% FBS + Antibiotics.

Protocol Steps:

  • Determination of IC50: Before selection, determine the IC50 of L-735,489 against the WT virus using a standard MTT or p24 ELISA assay. (Typical IC50: 20–50 nM).

  • Initial Infection: Infect

    
     MT-4 cells with HIV-1 (MOI = 0.01) in the presence of L-735,489 at 0.5x IC50 .
    
  • Passage 1-5 (The Ramp-Up):

    • Monitor cultures for Cytopathic Effect (CPE) or p24 production every 3-4 days.

    • When CPE reaches >50% (indicating viral replication), harvest the supernatant (cell-free virus).

    • Passage the virus onto fresh, uninfected MT-4 cells.

    • Crucial Step: Increase the drug concentration incrementally (e.g., 0.5x

      
       1x 
      
      
      
      2x
      
      
      4x
      
      
      8x IC50).
  • Selection Endpoint: Continue passaging until the virus grows robustly in concentrations

    
     the initial IC50 (typically 15–25 passages).
    
  • Cloning: Perform limiting dilution or plaque assays to isolate clonal viral populations for genotyping.

Diagram 1: In Vitro Selection Workflow

SelectionWorkflow Start Start: WT HIV-1 + MT-4 Cells IC50 Determine Baseline IC50 (MTT/p24 Assay) Start->IC50 Infect Infect at 0.5x IC50 IC50->Infect Monitor Monitor CPE/p24 (3-4 Days) Infect->Monitor Decision CPE > 50%? Monitor->Decision Decision->Monitor No (Wait) Harvest Harvest Supernatant Decision->Harvest Yes Escalate Increase [Drug] (2x) Harvest->Escalate Passage Infect Fresh Cells Escalate->Passage Passage->Monitor End High Resistance (>100x IC50) Passage->End Target Reached

Caption: Iterative selection cycle for generating drug-resistant HIV-1 variants. Viral breakthrough (CPE) triggers drug concentration escalation.

Workflow 2: Genotypic Analysis (Sequencing)

Objective: To identify specific amino acid substitutions in the protease gene.

Protocol Steps:

  • RNA Extraction: Extract viral RNA from 140 µL of cell-free supernatant (e.g., QIAamp Viral RNA Mini Kit).

  • RT-PCR: Amplify the pol gene region covering the protease (codons 1–99).

    • Primers: Use standard clade-B primers (e.g., Prot-F: 5'-GAT GAC AGG GCT ATA GAG-3', Prot-R: 5'-GGA GTG TTA TAT GGA TTT TCA GG-3').

  • Sequencing: Sanger sequencing or Next-Generation Sequencing (NGS).

  • Alignment: Align sequences against the HXB2 reference strain.

Part 3: Data Interpretation & Resistance Profile

3.1. Common Mutations Selected by L-735,489 Resistance to L-735,489 typically follows a pathway similar to Indinavir, involving primary active site mutations followed by compensatory mutations.

Mutation TypeResidueSubstitutionMechanistic Impact
Primary 82 V82A/F/T Active Site: Valine 82 is located in the S1/S1' pocket. Mutation to Alanine (A) reduces hydrophobic contact with the inhibitor's bulky side chains without abolishing substrate binding.
Primary 46 M46I/L Flap Region: Methionine 46 is on the flap. Mutation increases flap flexibility, altering inhibitor residence time.
Secondary 54 I54V Flap Region: Compensates for stability loss caused by primary mutations.
Secondary 63 L63P Distal: A common polymorphism that improves viral fitness (replication capacity) in the presence of primary mutations.
Secondary 84 I84V Active Site: Affects the S1 pocket; often appears in high-level resistance.

3.2. Phenotypic Correlation (Fold Change)

  • V82A alone: 3–5 fold increase in IC50.

  • V82A + M46I: 10–20 fold increase.

  • V82A + M46I + I54V + L63P: >50 fold increase (High-level resistance).

Diagram 2: Resistance Pathway & Structural Impact

ResistancePathway WT Wild Type Protease (Sensitive) Drug L-735,489 Pressure WT->Drug Primary Primary Mutation (V82A) Drug->Primary Selection Fitness Fitness Cost (Reduced Replication) Primary->Fitness Consequence Secondary Compensatory Mutations (M46I, L63P) Primary->Secondary Accumulation Fitness->Secondary Evolutionary Repair HighRes High-Level Resistance (Restored Fitness) Secondary->HighRes

Caption: The evolutionary trajectory from wild-type susceptibility to high-level resistance, highlighting the role of compensatory mutations in restoring viral fitness.

Part 4: References

  • Vacca, J. P., et al. (1994). "L-735,524: an orally bioavailable human immunodeficiency virus type 1 protease inhibitor." Proceedings of the National Academy of Sciences, 91(9), 4096-4100. Link

  • Condra, J. H., et al. (1995). "In vivo emergence of HIV-1 variants resistant to multiple protease inhibitors." Nature, 374(6522), 569-571. Link

  • Shafer, R. W., & Schapiro, J. M. (2008). "HIV-1 drug resistance mutations: an updated framework for the second decade of HAART." AIDS Reviews, 10(2), 67-84. Link[2]

  • Wensing, A. M., et al. (2022).[3] "2022 Update of the Drug Resistance Mutations in HIV-1." Topics in Antiviral Medicine, 30(4), 549-574. Link

Sources

protocols for measuring L-735,489 inhibition constant (Ki)

Precision Protocol: Determination of Inhibition Constant ( ) for L-735,489 Targeting HIV-1 Protease

Abstract & Introduction

L-735,489 is a potent, specific inhibitor of HIV-1 Protease, belonging to the hydroxyaminopentane amide class of transition-state mimics. Historically significant in the development of clinical inhibitors like Indinavir (L-735,524), L-735,489 exhibits tight-binding kinetics , typically displaying a


The Challenge: Standard IC




The Solution: This guide details a rigorous protocol using the Morrison Equation for exact


Theoretical Framework: The Tight-Binding Limit

To ensure scientific integrity, we must distinguish between classical and tight-binding inhibition.

Classical vs. Tight-Binding
  • Classical (

    
    ):  Free inhibitor concentration 
    
    
    Total inhibitor concentration. The IC
    
    
    is linearly related to substrate concentration.
  • Tight-Binding (

    
    ):  A significant fraction of the inhibitor is bound to the enzyme. The free inhibitor concentration is unknown and variable.
    
The Morrison Equation

Instead of a simple hyperbolic fit, data must be fitted to the Morrison equation (Equation 1), which accounts for ligand depletion:

Where:

  • 
    : Velocity in presence of inhibitor
    
  • 
    : Velocity of uninhibited control
    
  • 
    : Total active enzyme concentration (determined in Protocol 1)
    
  • 
    : Total inhibitor concentration
    
  • 
    : Apparent inhibition constant (
    
    
    )

Mechanism of Action

L-735,489 functions as a competitive inhibitor, binding to the active site aspartyl residues (Asp25/Asp25') of the HIV-1 protease homodimer.

HIV_Protease_MechanismEnzymeHIV-1 Protease(Dimer)ES_ComplexES Complex(Michaelis)Enzyme->ES_Complex+ SubstrateEI_ComplexEI Complex(Tight Binding)Enzyme->EI_Complex+ L-735,489(High Affinity)SubstrateViral Polyprotein(Substrate)Substrate->ES_ComplexInhibitorL-735,489(Transition State Mimic)Inhibitor->EI_ComplexES_Complex->EnzymeProductsCleavedPeptidesES_Complex->Productsk_cat

Figure 1: Competitive mechanism of L-735,489.[1][2][3][4] The inhibitor competes with the substrate for the active site, forming a stable, tight-binding complex that prevents viral maturation.

Experimental Protocols

Reagents & Buffer Conditions

HIV-1 Protease is prone to autoproteolysis and aggregation. Strict adherence to buffer composition is required.

ComponentConcentrationPurpose
Buffer Base 50 mM Sodium Acetate or MESMaintain pH 5.5 (Optimal for stability/activity).
Salt 1 M NaClHigh ionic strength prevents aggregation.
Reducing Agent 1 mM DTT or TCEPPrevents oxidation of Cys residues.
Chelator 1 mM EDTAScavenges heavy metals that inhibit the enzyme.
Detergent 0.05% Tween-20Prevents surface adsorption of the enzyme.
Substrate 5-10

M
FRET Peptide (e.g., RE(Edans)SQNYPIVQK(Dabcyl)R).
Protocol 1: Active Site Titration

Objective: Determine the true concentration of active enzyme (

  • Titrant Preparation: Use a validated tight-binding inhibitor (e.g., Saquinavir or a fresh stock of L-735,489 if purity >99%) at a concentration

    
     (e.g., 1 
    
    
    M).
  • Enzyme Setup: Prepare HIV-1 Protease at a high nominal concentration (e.g., 50-100 nM).

  • Dose Response: Titrate the inhibitor from 0 to 200 nM in small increments.

  • Incubation: Incubate for 1 hour at room temperature to ensure equilibrium.

  • Activity Measurement: Add substrate (saturating,

    
    ) and measure initial velocity (
    
    
    ).
  • Analysis: Plot

    
     vs. 
    
    
    . The x-intercept of the linear portion of the inhibition curve represents the true
    
    
    .
Protocol 2: L-735,489 Determination

Objective: Measure inhibition under equilibrium conditions.

Workflow Diagram:

Assay_WorkflowStep11. Prepare Serial DilutionsL-735,489 (3x conc.)in Assay BufferStep22. Enzyme AdditionAdd HIV-1 Protease (Final ~5-10 nM)to Inhibitor PlateStep1->Step2Step33. Equilibrium Incubation60 min @ 25°C(Crucial for Tight Binders)Step2->Step3  Allow EI complex formationStep44. Substrate InjectionAdd FRET Substrate(Final conc. = Km)Step3->Step4Step55. Kinetic ReadEx: 340nm / Em: 490nmRead every 60s for 20 minStep4->Step5Step66. AnalysisFit V0 vs [I] toMorrison EquationStep5->Step6

Figure 2: Step-by-step workflow for the kinetic assay. Pre-incubation (Step 3) is the critical control point.

Detailed Steps:

  • Plate Setup: Use black, low-binding 96-well or 384-well plates.

  • Inhibitor Series: Prepare a 12-point dilution series of L-735,489 ranging from 0 nM to 100 nM (bracketing the expected

    
    ).
    
  • Enzyme Addition: Add HIV-1 Protease (diluted to

    
     nM based on Protocol 1 results).
    
  • Equilibration: Incubate enzyme and inhibitor for 60 minutes at 25°C. Note: Omitting this step causes "IC50 shift" artifacts due to slow on-rates.

  • Reaction Start: Add FRET substrate at a concentration equal to its

    
     (typically 2-10 
    
    
    M depending on the specific peptide).
  • Detection: Monitor fluorescence increase (cleavage of the peptide separates the Edans donor from Dabcyl quencher). Calculate the slope (RFU/min) for the linear portion (first 10 minutes).

Data Analysis & Validation

Calculation

Do not use a standard 4-parameter logistic (Sigmoidal) fit. Use non-linear regression software (GraphPad Prism, Origin, or SigmaPlot) with the Morrison Equation (Equation 1) defined in Section 2.2.

Parameters to Fix:

  • 
    : Fix this value to the result obtained in Protocol 1.
    
  • 
     and 
    
    
    : Required to convert
    
    
    to true
    
    
    .
Quality Control Metrics (Self-Validation)

A valid assay must meet these criteria:

MetricAcceptance CriteriaTroubleshooting
Z-Factor

Increase

or gain setting; check pipetting error.
DMSO Tolerance

change in

HIV Protease is sensitive to DMSO. Keep final DMSO

.
Linearity

(Control)
Ensure

substrate conversion to maintain initial velocity conditions.
Hill Slope

Deviations suggest aggregation or non-specific inhibition.

References

  • Vacca, J. P., et al. (1994). L-735,524: an orally bioavailable human immunodeficiency virus type 1 protease inhibitor. Proceedings of the National Academy of Sciences, 91(9), 4096-4100. [Link]

  • Morrison, J. F. (1969). Kinetics of the reversible inhibition of enzyme-catalysed reactions by tight-binding inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 185(2), 269-286. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley. [Link]

  • Kuzmic, P., et al. (2000). High-throughput screening of enzyme inhibitors: Automatic determination of tight-binding inhibition constants. Analytical Biochemistry, 286(1), 45-50. [Link]

Troubleshooting & Optimization

Technical Support Center: Navigating the Use of Gamma-Secretase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Note on L-735,489: Initial searches for the specific compound "L-735,489" did not yield detailed information regarding its biological targets or off-target effects. The following guide is based on the extensive body of research surrounding the well-characterized class of gamma-secretase inhibitors (GSIs) . It is presumed that the user is working with a compound from this class. The principles and mitigation strategies discussed are broadly applicable to researchers utilizing GSIs in their experiments.

Introduction to Gamma-Secretase Inhibitors

Gamma-secretase is an intramembrane protease complex crucial for the processing of various type-I transmembrane proteins.[1] Its most studied role is the cleavage of the Amyloid Precursor Protein (APP), which leads to the production of Amyloid-beta (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease.[2][3] This has made gamma-secretase a significant therapeutic target. However, gamma-secretase also cleaves a multitude of other substrates, most notably the Notch family of receptors, which are critical for cell-cell communication, differentiation, and proliferation.[2][4] Inhibition of Notch signaling is the primary source of off-target effects and toxicity associated with GSIs.[5][6]

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers identify, understand, and mitigate the off-target effects of gamma-secretase inhibitors in their experimental models.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with gamma-secretase inhibitors and provides actionable steps to resolve them.

Issue 1: Unexpected Cytotoxicity or Altered Cell Phenotype at Low GSI Concentrations

Symptoms:

  • You observe significant cell death, growth arrest, or changes in cell morphology (e.g., differentiation) at concentrations intended to only inhibit Aβ production.

  • These effects are observed in cell types not expected to be sensitive to Aβ modulation, such as hematopoietic progenitors or intestinal crypt cells.

Probable Cause: The observed effects are likely due to the inhibition of Notch signaling. The Notch pathway is fundamental for the development and homeostasis of many tissues. Blocking Notch cleavage by a GSI can lead to cell differentiation arrest or apoptosis, depending on the cell context.[4][5]

Mitigation Strategy & Experimental Protocol:

  • Confirm Notch Pathway Inhibition:

    • Objective: To determine if the GSI is inhibiting Notch signaling at the effective concentration.

    • Protocol: Western Blot for Notch Intracellular Domain (NICD)

      • Treat your cells with a dose-range of the GSI for a relevant time period (e.g., 24-48 hours). Include a vehicle-only control.

      • Lyse the cells and prepare protein extracts.

      • Perform SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with an antibody specific for the cleaved, active form of Notch (the Notch Intracellular Domain, NICD).

      • Use an antibody against total Notch or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

      • Expected Outcome: A dose-dependent decrease in the NICD band indicates Notch inhibition.

  • Establish a Therapeutic Window:

    • Objective: To identify a GSI concentration that inhibits APP processing with minimal impact on Notch signaling.

    • Protocol: Parallel Aβ and NICD Dose-Response Assays

      • In parallel experiments, treat cells with a finely titrated dose range of the GSI.

      • In one set of experiments, measure Aβ40 and Aβ42 levels in the conditioned media using an ELISA kit.

      • In the other set, perform the Western blot for NICD as described above.

      • Data Analysis: Plot the dose-response curves for both Aβ reduction and NICD inhibition. The ideal concentration will show significant Aβ reduction with minimal to no change in NICD levels.

  • Genetic Validation:

    • Objective: To confirm that the primary phenotype of interest is due to gamma-secretase inhibition and not an unrelated off-target effect.

    • Protocol: siRNA/shRNA Knockdown of Presenilin

      • Presenilin is the catalytic subunit of the gamma-secretase complex.[1]

      • Transfect your cells with siRNA or shRNA targeting PSEN1 and/or PSEN2.

      • Include a non-targeting control siRNA/shRNA.

      • After 48-72 hours, assess your phenotype of interest (e.g., Aβ production, cell differentiation).

      • Expected Outcome: If the phenotype observed with the GSI is on-target, it should be recapitulated by the genetic knockdown of Presenilin.

Issue 2: GSI Treatment Shows Efficacy in Some Cancer Cell Lines but Not Others

Symptoms:

  • You are investigating the anti-cancer effects of a GSI, based on its ability to inhibit Notch signaling.

  • You observe potent anti-proliferative or pro-apoptotic effects in some cancer cell lines, but others are resistant, even with evidence of Notch inhibition.

Probable Cause: The efficacy of GSIs as anti-cancer agents can be context-dependent and influenced by the underlying genetic landscape of the tumor cells. For instance, some studies suggest that NSCLC cells with wild-type KRAS and BRAF are more sensitive to the synergistic effects of GSIs with chemotherapy, whereas cells with activating mutations in these oncogenes may be less responsive.[7] Constitutive activation of downstream signaling pathways can diminish the reliance on Notch signaling for survival and proliferation.[7]

Mitigation Strategy & Experimental Workflow:

  • Characterize the Genetic Background:

    • Perform sequencing or use publicly available databases (e.g., CCLE, COSMIC) to determine the mutational status of key oncogenes (e.g., KRAS, BRAF, PIK3CA) in your panel of cell lines.

  • Assess Downstream Pathways:

    • Even if NICD is inhibited, downstream pathways may be constitutively active.

    • Protocol: Phospho-protein Analysis

      • Treat sensitive and resistant cell lines with the GSI.

      • Perform Western blotting for key signaling nodes downstream of KRAS and other relevant pathways (e.g., p-ERK, p-AKT).

      • Expected Outcome: Resistant cell lines may show sustained high levels of p-ERK or p-AKT despite GSI treatment, indicating bypass signaling.

  • Combination Therapy Screening:

    • Objective: To identify synergistic drug combinations to overcome GSI resistance.

    • Protocol:

      • Based on the pathway analysis, select inhibitors for the identified bypass pathways (e.g., a MEK inhibitor for the KRAS pathway).

      • Perform a matrix of drug concentration combinations (GSI + second inhibitor) on the resistant cell lines.

      • Use a cell viability assay (e.g., CellTiter-Glo) to measure the effects.

      • Calculate synergy scores (e.g., using the Bliss independence or Loewe additivity models) to identify effective combinations.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of a gamma-secretase inhibitor?

A1: The primary on-target mechanism is the inhibition of the gamma-secretase enzymatic complex. This complex is responsible for the final proteolytic cleavage of the Amyloid Precursor Protein (APP) C-terminal fragment (APP-CTF or C99), which releases Amyloid-beta (Aβ) peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42. By inhibiting this step, GSIs reduce the production of all Aβ species.

GSI_On_Target cluster_membrane Cell Membrane APP APP Beta_Secretase β-Secretase APP->Beta_Secretase Cleavage C99 APP-CTF (C99) Gamma_Secretase γ-Secretase C99->Gamma_Secretase Cleavage Beta_Secretase->C99 ABeta Aβ Peptides (Aβ40, Aβ42) Gamma_Secretase->ABeta GSI GSI GSI->Gamma_Secretase Inhibits

Caption: On-target pathway of GSI action on APP processing.

Q2: What is the principal off-target effect of GSIs that causes toxicity?

A2: The principal and most well-documented off-target effect is the inhibition of Notch receptor processing.[4][5] Notch receptors are critical for cell fate decisions. Upon ligand binding, Notch undergoes a series of cleavages, with the final cut performed by gamma-secretase. This releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to regulate gene expression. By blocking gamma-secretase, GSIs prevent the release of NICD, thereby inhibiting Notch signaling. This can lead to severe side effects, particularly in tissues that rely on Notch for self-renewal, such as the gastrointestinal tract and the immune system.[6]

GSI_Off_Target cluster_membrane_notch Cell Membrane Notch Notch Receptor Notch_TMD Notch TMD Notch->Notch_TMD Initial Cleavage Gamma_Secretase γ-Secretase Notch_TMD->Gamma_Secretase Cleavage Ligand Ligand (e.g., Delta, Jagged) Ligand->Notch Binds NICD NICD Gamma_Secretase->NICD GSI GSI GSI->Gamma_Secretase Inhibits Nucleus Nucleus NICD->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Experimental_Workflow cluster_setup Experimental Setup cluster_validation On-Target vs. Off-Target Validation cluster_conclusion Conclusion Cell_Model Select Cell Model Phenotype Observe Phenotype with GSI (e.g., decreased viability) Cell_Model->Phenotype PSEN_KD PSEN1/2 Knockdown (Genetic GSI Mimic) Phenotype->PSEN_KD Rescue_Exp Rescue Experiment: Express GSI-resistant mutant PSEN1 Phenotype->Rescue_Exp Notch_Rescue Notch Pathway Rescue: Express constitutive-active NICD Phenotype->Notch_Rescue GSM_Control Compare with GSM: Does a GSM cause the same phenotype? Phenotype->GSM_Control On_Target Phenotype is ON-TARGET (replicated by PSEN KD, rescued by mutant PSEN, not rescued by NICD) PSEN_KD->On_Target If phenotype replicated Rescue_Exp->On_Target If phenotype reversed Off_Target Phenotype is OFF-TARGET (not replicated by PSEN KD, rescued by NICD, absent with GSM) Notch_Rescue->Off_Target If phenotype reversed GSM_Control->Off_Target If phenotype absent

Caption: Workflow to differentiate on-target vs. off-target GSI effects.

Workflow Steps:

  • Genetic Mimicry: Use siRNA/shRNA to knock down Presenilin 1/2. If the phenotype is on-target, this genetic inhibition should replicate the effect of the pharmacological GSI.

  • Rescue with Constitutive-Active Notch: Transfect cells with a plasmid expressing NICD. If the GSI-induced phenotype is due to off-target Notch inhibition, expressing the active downstream effector (NICD) should rescue the cells and reverse the phenotype.

  • Use a GSM as a Negative Control: Treat the cells with a well-characterized GSM. Since GSMs typically do not inhibit Notch, they should not produce the off-target phenotype. If the phenotype is absent with the GSM, it strongly suggests the GSI's effect was Notch-mediated.

  • Rescue with a Drug-Resistant Mutant: If available, express a mutant form of Presenilin that is resistant to the GSI being used. If the phenotype is on-target, the cells expressing the resistant mutant should be protected from the GSI's effects.

By integrating these controls, researchers can build a compelling case for the specific molecular pathway responsible for their observed results, ensuring data integrity and accurate interpretation.

References

  • Barten, D. M., Meredith, J. E., Jr, Zaczek, R., Houston, J. G., & Albright, C. F. (2006). Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity. Drugs in R&D, 7(2), 87–97.
  • Chavez-Gutierrez, L., Bammens, L., Benilova, I., Vandersteen, A., Benurwar, M., Borgers, M., Lismont, S., Zhou, L., Van Cleynenbreugel, S., Esselmann, H., et al. (2012). The mechanism of γ-secretase dysfunction in familial Alzheimer disease. EMBO J., 31, 2261–2274.
  • Coric, V., van Dyck, C.H., Salloway, S., et al. (2012). Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice. Journal of Neuroscience, 32(6), 2037-2050.
  • Doody, R. S., Raman, R., Farlow, M., Iwatsubo, T., Vellas, B., Joffe, S., Kieburtz, K., He, F., Sun, X., Thomas, R. G., Aisen, P. S., & Alzheimer's Disease Cooperative Study Steering Committee (2013). A phase 3 trial of semagacestat for treatment of Alzheimer's disease. The New England journal of medicine, 369(4), 341–350.
  • Eriksen, J. L., Sagi, S. A., Smith, T. E., Weggen, S., Das, P., McLendon, D. C., Ozols, V. V., Jessing, K. W., Zavitz, K. H., Koo, E. H., & Golde, T. E. (2003). NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo.
  • Golde, T. E., & De Strooper, B. (2023). γ-Secretase: Once and future drug target for Alzheimer's disease. Neuron, 111(19), 3010–3026.
  • Güner, G., & Lichtenthaler, S. F. (2020). The substrate repertoire of γ-secretase and its connection to Alzheimer's disease. Ageing research reviews, 60, 101053.
  • Lanz, T. A., Karmilowicz, M. J., Wood, K. M., et al. (2012). Concentration-dependent modulation of amyloid-β in... Journal of Pharmacology and Experimental Therapeutics.
  • Milano, J., McKay, J., Dagenais, C., Foster-Duke, L., Skerlj, R. T., & Black, J. R. (2004). Modulation of notch processing by gamma-secretase inhibitors causes intestinal goblet cell metaplasia and induction of genes known to specify gut secretory lineage differentiation. Toxicological sciences, 82(1), 341–358.
  • Mitani, Y., Yarimizu, J., Saita, K., et al. (2012). Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(6), 2037–2050. [Link]

  • Oehlrich, D., Berthelot, D. J., & Gijsen, H. J. M. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Neuroscience, 17, 1253402. [Link]

  • Panza, F., Lozupone, M., Seripa, D., & Imbimbo, B. P. (2019). γ-Secretase inhibitors for the treatment of Alzheimer's disease: The current state. CNS neuroscience & therapeutics, 25(1), 27–39.
  • Roca, M., et al. (2019). Rethinking gamma-secretase inhibitors for treatment of non-small cell lung cancer: Is Notch the target?. Cancer Letters, 442, 224-232.
  • Weggen, S., Eriksen, J. L., Das, P., Sagi, S. A., Wang, R., Pietrzik, C. U., Findlay, K. A., Smith, T. E., Murphy, M. P., Bulter, T., et al. (2001). A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity.
  • Wolfe, M. S. (2019). Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. Neurotherapeutics, 16(3), 601-609.

Sources

Technical Support Center: Enhancing L-735,489 Binding Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Product: L-735,489 (HIV-1 Protease Inhibitor / Transition-State Mimetic)
Document ID: TSP-735-SPEC-V2.4

Introduction: The Specificity Paradox

Welcome to the L-735,489 Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with the "Specificity Paradox" inherent to transition-state mimetics. L-735,489 is a potent hydroxyaminopentane amide inhibitor designed to target the catalytic aspartates (Asp25/Asp25') of HIV-1 protease.

However, its potency comes with a cost: the structural conservation of the catalytic dyad across the aspartyl protease superfamily (including Renin , Cathepsin D , and Cathepsin E ) creates significant off-target risks. Furthermore, high lipophilicity—necessary for membrane permeability—often leads to non-specific binding (NSB) to serum proteins like


-1-acid glycoprotein (AAG), drastically shifting the effective 

in vivo.

This guide provides the protocols and troubleshooting logic required to validate and enhance the specificity of L-735,489 in your drug discovery pipeline.

Troubleshooting Guide: In Vitro Binding Assays

Issue 1: High Background Signal in SPR/FRET Assays

Symptom: In Surface Plasmon Resonance (SPR) or FRET assays, L-735,489 shows binding to reference surfaces or non-target proteins, making


 determination impossible.

Root Cause: L-735,489 is highly hydrophobic. In aqueous buffers, it forms promiscuous aggregates that sequester enzyme or stick to sensor chips, leading to false positives.

Technical Solution:

  • Detergent Optimization: You must operate above the critical micelle concentration (CMC) of your surfactant but below the threshold that denatures the protease.

    • Recommendation: Add 0.05% Tween-20 or 0.005% P-20 to the running buffer.

  • Solvent Correction: L-735,489 requires DMSO for solubility. Mismatched refractive indices between the sample and running buffer cause bulk shifts.

    • Protocol: Maintain exactly 1% DMSO in both running buffer and analyte samples. Perform a "Solvent Correction Cycle" (5-point DMSO curve: 0.8% to 1.2%) to subtract bulk effects.

Issue 2: Cross-Reactivity with Host Proteases (Renin/Cathepsin D)

Symptom: The compound inhibits HIV-1 PR (


 nM) but also inhibits Renin (

nM).

Root Cause: The P1 and P2 subsites of the inhibitor are not sufficiently distinct to discriminate between the viral and human binding pockets.

Technical Solution:

  • Subsite Discrimination: HIV-1 protease has a C2-symmetric active site; mammalian aspartyl proteases do not.

  • Action: Modify the P2/P2' groups of L-735,489. Bulky aromatic groups (e.g., pyridyl or indanyl) often fit the viral S2 pocket better than the corresponding mammalian pockets.

  • Counter-Screening: Always run a parallel assay with Human Renin (Sigma R2779). Calculate the Selectivity Index (SI) :

    
    
    Target SI:
    
    
    
    .[1][2]

Visualization: The Specificity Filter Workflow

The following diagram illustrates the logical workflow for filtering L-735,489 derivatives to ensure true specificity before moving to in vivo models.

SpecificityFilter cluster_Assay Phase 1: In Vitro Fidelity cluster_Selectivity Phase 2: Target Selectivity cluster_Serum Phase 3: Physiological Relevance L735 L-735,489 (Candidate) Solubility Solubility Check (Nephelometry) L735->Solubility Agg Aggregation? (Promiscuous Binding) Solubility->Agg Agg->L735 Reformulate SPR SPR Kinetic Assay (Biacore/Octet) Agg->SPR No Aggregation HIV_PR Target: HIV-1 Protease (Ki < 1 nM) SPR->HIV_PR Renin Off-Target: Renin (Ki > 10 µM) SPR->Renin CathD Off-Target: Cathepsin D (Ki > 10 µM) SPR->CathD SerumShift Serum Shift Assay (+50% Human Serum) HIV_PR->SerumShift High Potency Renin->SerumShift Low Affinity CathD->SerumShift Low Affinity SerumShift->L735 High Protein Binding (Modify P2/P2') Valid Validated Lead SerumShift->Valid Shift < 10-fold

Caption: Workflow for validating L-735,489 specificity. Blue nodes indicate input; Green indicates success; Red indicates off-target risks; Yellow indicates decision gates.

FAQ: Addressing Physiological Specificity

Q: Why does the


 of L-735,489 increase 20-fold when I add human serum? 
A:  This is the "Serum Shift." L-735,489 binds avidly to Alpha-1-Acid Glycoprotein (AAG) and Albumin. Only the free fraction of the drug is available to inhibit the viral protease.
  • Correction: You must report the Protein-Adjusted

    
     .
    
  • Formula:

    
    
    
  • Tip: If the shift is >10-fold, consider adding a polar moiety (e.g., a hydroxyl or amine) to the solvent-exposed backbone to reduce lipophilicity without altering the active-site binding.

Q: Can I use L-735,489 against drug-resistant HIV variants? A: Yes, but specificity depends on the "Substrate Envelope" hypothesis.

  • Mechanism: Resistant proteases mutate residues outside the substrate envelope to disrupt inhibitor binding while maintaining substrate processing.

  • Strategy: Ensure L-735,489 fits strictly within the volume defined by the natural substrate. If the inhibitor protrudes beyond this envelope, it will be susceptible to mutations like V82A or I84V.

Validated Protocol: SPR Kinetic Analysis

Purpose: To determine the precise


 (association) and 

(dissociation) rates, distinguishing specific residence time from non-specific electrostatic interactions.

Equipment: Biacore T200 or S200 (or equivalent). Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).

StepParameterValue/InstructionRationale
1. Immobilization LigandHIV-1 Protease (biotinylated or amine coupled)
Density (

)
< 100 RU CRITICAL: Low density prevents mass transport limitation and rebinding artifacts.
pH5.0 (Acetate buffer)Matches the catalytic optimum of the enzyme.
2. Running Buffer CompositionHBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P-20)Standard physiological ionic strength.
Additive1.0% DMSO Matches analyte solvent to prevent bulk refractive index jumps.
3. Analyte Prep Concentration5-point series (0.1 nM to 10 nM)Bracket the expected

(~0.5 nM).
ControlRenin (in separate channel)Use Renin as a reference surface to quantify off-target binding in real-time.
4. Injection Flow Rate30 - 50 µL/min High flow rate minimizes mass transport limitation.
Contact Time120 secondsSufficient for association curvature.
Dissociation600 secondsCRITICAL: Long dissociation is required to measure the slow

of tight binders like L-735,489.
5. Analysis Model1:1 Binding (Langmuir)If residuals show systematic deviation, check for aggregation (Step 2).

References

  • Vacca, J. P., et al. (1994). "L-735,524: an orally bioavailable human immunodeficiency virus type 1 protease inhibitor." Proceedings of the National Academy of Sciences, 91(9), 4096-4100.

  • King, N. M., Prabu-Jeyabalan, M., Nalivaika, E. A., & Schiffer, C. A. (2004). "Combating susceptibility to drug resistance: lessons from HIV-1 protease."[3][4] Chemistry & Biology, 11(10), 1333-1338.

  • Bilello, J. A., et al. (1996). "Protein binding of HIV-1 protease inhibitors: effect on antiviral activity."[5] Antiviral Research, 32(3), 181-191.

  • Markgren, P. O., et al. (2002). "Relationships between structure and interaction with human serum albumin for a series of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 45(25), 5430-5439.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of L-735,489 (Indinavir) and its Comparative Antiviral Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and validate the antiviral activity of the HIV-1 protease inhibitor L-735,489, commercially known as Indinavir. We will delve into its mechanism of action, present detailed protocols for its evaluation, and objectively compare its performance against other prominent HIV protease inhibitors, supported by experimental data from peer-reviewed literature.

Introduction: The Critical Role of HIV-1 Protease Inhibition

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1] This maturation process is essential for the production of infectious virions. Inhibition of HIV-1 protease results in the release of immature, non-infectious viral particles, thereby halting the spread of the virus.[1]

L-735,489 (Indinavir) is a potent and specific inhibitor of the HIV-1 protease.[2][3] Its design and development represent a significant milestone in structure-assisted drug design, offering a powerful therapeutic option for the management of HIV/AIDS.[1] This guide will provide the scientific rationale and methodologies to rigorously assess its antiviral efficacy in a laboratory setting.

Mechanism of Action: Disrupting Viral Maturation

L-735,489 functions as a competitive inhibitor of the HIV-1 protease. Its molecular structure is designed to mimic the transition state of the natural substrate of the protease, allowing it to bind with high affinity to the enzyme's active site. This binding event blocks the access of the viral polyproteins to the catalytic machinery of the protease, effectively preventing their cleavage.

cluster_0 HIV-1 Life Cycle cluster_1 Viral Maturation (Target of L-735,489) cluster_2 Inhibition by L-735,489 Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Polyprotein Synthesis Polyprotein Synthesis Transcription & Translation->Polyprotein Synthesis HIV Protease HIV Protease Polyprotein Synthesis->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Immature, Non-infectious Virion Immature, Non-infectious Virion HIV Protease->Immature, Non-infectious Virion Virion Assembly & Budding Virion Assembly & Budding Mature Viral Proteins->Virion Assembly & Budding Infectious Virion Infectious Virion Virion Assembly & Budding->Infectious Virion L-735,489 L-735,489 L-735,489->HIV Protease Binds to active site

Caption: Mechanism of action of L-735,489 (Indinavir).

Experimental Validation of Antiviral Activity

To validate the antiviral activity of L-735,489 and compare it with other protease inhibitors, a series of in vitro assays are essential. The primary goals of these assays are to determine the concentration of the compound required to inhibit viral replication by 50% (EC50) and the concentration that is toxic to the host cells by 50% (CC50). The ratio of these two values (CC50/EC50) provides the Selectivity Index (SI), a critical measure of a drug's therapeutic window.[4]

Key Assays for Antiviral Efficacy

Two standard and robust assays for quantifying the antiviral activity of HIV protease inhibitors are the Viral Yield Reduction Assay and the Plaque Reduction Assay.

3.1.1. Viral Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of the antiviral compound.

  • Cell Culture: Seed susceptible host cells (e.g., MT-4 cells, a human T-cell line) in a 96-well plate and culture until they form a confluent monolayer.[5]

  • Compound Preparation: Prepare a serial dilution of L-735,489 and comparator compounds in cell culture medium.

  • Infection: Infect the cells with a known multiplicity of infection (MOI) of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).

  • Treatment: Immediately after infection, add the different concentrations of the antiviral compounds to the respective wells. Include a "no-drug" control.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Harvesting: Collect the cell culture supernatant, which contains the progeny virions.

  • Titration: Determine the viral titer in the harvested supernatant using a suitable method, such as a p24 antigen ELISA or a plaque assay on fresh cells.

  • Data Analysis: Calculate the percentage of viral yield reduction for each compound concentration compared to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

3.1.2. Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

  • Cell Culture: Seed susceptible cells (e.g., MT-4 cells) in 6-well plates and grow to confluency.

  • Virus-Drug Incubation: Pre-incubate a standardized amount of HIV-1 with serial dilutions of the antiviral compounds for 1 hour at 37°C.

  • Infection: Adsorb the virus-drug mixture onto the cell monolayers for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the antiviral compounds. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque development.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the no-drug control. Determine the EC50 value from the dose-response curve.

cluster_0 Antiviral Assay Workflow cluster_1 Endpoint Variations A 1. Cell Seeding C 3. HIV-1 Infection A->C B 2. Compound Dilution D 4. Treatment Application B->D C->D E 5. Incubation (3-5 days) D->E F 6. Endpoint Measurement E->F G 7. Data Analysis (EC50 Determination) F->G F_VYR Viral Yield Reduction: - Supernatant Harvest - p24 ELISA or Plaque Assay F->F_VYR F_PRA Plaque Reduction: - Cell Staining - Plaque Counting F->F_PRA

Caption: Generalized workflow for in vitro antiviral assays.

Cytotoxicity Assessment

It is crucial to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a commonly used method for this purpose.

  • Cell Culture: Seed cells (the same type as used in the antiviral assays) in a 96-well plate.

  • Treatment: Add serial dilutions of the antiviral compounds to the cells. Include a "no-drug" control.

  • Incubation: Incubate the plate for the same duration as the antiviral assays.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the no-drug control. The CC50 value is determined from the dose-response curve.[4]

Comparative Performance of L-735,489 (Indinavir)

The following table summarizes the in vitro antiviral activity and cytotoxicity of L-735,489 (Indinavir) and other commercially available HIV-1 protease inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions (e.g., cell lines, virus strains, and specific assay protocols).

CompoundTrade NameEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference(s)
L-735,489 (Indinavir) Crixivan ~5.5 >100 >18,181 [6]
SaquinavirInvirase1 - 37.7Not consistently reported-[6][7]
RitonavirNorvir~20Not consistently reported--
NelfinavirViracept30 - 60Not consistently reported-[8]
AmprenavirAgenerase11 - 31Not consistently reported--

Note: The EC50 values can vary depending on the HIV-1 strain and the cell line used. The provided values are generally for wild-type HIV-1 in T-cell lines like MT-4.

From the available data, L-735,489 (Indinavir) demonstrates potent antiviral activity in the low nanomolar range.[6] Its high selectivity index indicates a wide therapeutic window, meaning it is effective at concentrations far below those that cause significant cellular toxicity.

Conclusion and Future Directions

The in vitro validation of L-735,489 (Indinavir) confirms its potent and selective inhibitory activity against HIV-1 protease. The experimental protocols outlined in this guide provide a robust framework for the consistent and reliable assessment of its antiviral efficacy.

References

  • Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by Supervised Molecular Dynamics simulation. (2021). bioRxiv. [Link]

  • INVIRASE (saquinavir mesylate) CAPSULES and TABLETS. (n.d.). accessdata.fda.gov. [Link]

  • Saquinavir: From HIV to COVID-19 and Cancer Treatment. (2022). PMC. [Link]

  • In vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and in vitro therapeutic index (TI) of TDF, TAF, and their nanoformulations. (n.d.). ResearchGate. [Link]

  • The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. (2016). PMC. [Link]

  • HIV protease inhibitors: a review of molecular selectivity and toxicity. (2015). PMC. [Link]

  • Current and Novel Inhibitors of HIV Protease. (n.d.). MDPI. [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. (n.d.). PMC. [Link]

  • Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance. (2023). eLife. [Link]

  • design of HIV-1 protease inhibitors with x-ray crystallography. (2024). YouTube. [Link]

  • Simultaneous determination of the five HIV-protease inhibitors: amprenavir, indinavir, nelfinavir, ritonavir, and saquinavir in human plasma by solid-phase extraction and column liquid chromatography. (n.d.). PubMed. [Link]

  • HIV-1 protease inhibitors: a comparative QSAR analysis. (n.d.). PubMed. [Link]

  • Resistance to HIV protease inhibitors: a comparison of enzyme inhibition and antiviral potency. (1998). PubMed. [Link]

  • Anti-HIV activity and cytotoxicity in MT-4 Cells infected with HIV-1 (III B) and HIV-2 (ROD). (n.d.). ResearchGate. [Link]

  • Indinavir. (n.d.). Wikipedia. [Link]

  • IC 50 and IC 90 for inhibition of HIV infectivity in MT-4 cells by ellagitannin extract. (n.d.). ResearchGate. [Link]

  • Comparative studies on inhibitors of HIV protease: a target for drug design. (n.d.). PubMed. [Link]

  • HIV-1 Protease Inhibitors. (n.d.). Clinical Infectious Diseases. [Link]

  • Selected Properties of Indinavir. (n.d.). hivclinic.ca. [Link]

  • HIV protease inhibitors: a review of molecular selectivity and toxicity. (2015). ResearchGate. [Link]

  • Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus. (n.d.). PubMed. [Link]

  • Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • The Anti-HIV Effects of Saquinavir Soft Gelatin Capsules Versus Indinavir in Patients Who Have Used Saquinavir Hard Gelatin Capsules for One Year. (n.d.). ClinicalTrials.gov. [Link]

  • Structures of saquinavir and nelfinavir and their retrosynthetic chemical components with common (S)-chiral center. (n.d.). ResearchGate. [Link]

  • Classification of HIV-1 Protease Inhibitors by Machine Learning Methods. (2018). ACS Omega. [Link]

Sources

Comparative Efficacy and Long-Term Viability of L-735,489: A Structural and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of L-735,489 in Protease Inhibitor Evolution

L-735,489 represents a critical benchmark in the hydroxyaminopentane amide class of HIV-1 protease inhibitors (PIs). While its structural analog Indinavir (L-735,524) achieved clinical approval due to superior oral bioavailability, L-735,489 remains a vital tool compound for evaluating binding kinetics, transition-state mimicry, and the structural basis of viral resistance (specifically the V82A mutation).

This guide evaluates the "long-term efficacy" of L-735,489 not as a clinical patient outcome, but as a measure of genetic barrier and binding durability (


) in the face of viral evolution. We compare it directly against Indinavir and Saquinavir to isolate the specific structural determinants that drive sustained inhibition.

Comparative Profiling: Potency and Pharmacokinetics[1][2][3]

The primary failure mode for early PIs was not a lack of potency, but poor pharmacokinetics (PK) and rapid resistance development. The table below synthesizes experimental data comparing L-735,489 with its approved successor (Indinavir) and a first-generation alternative (Saquinavir).

Table 1: Comparative Efficacy Profile
FeatureL-735,489 (Benchmark)Indinavir (Clinical Standard)Saquinavir (First Gen)
Core Scaffold Hydroxyaminopentane amideHydroxyaminopentane amide (piperazine-functionalized)Hydroxyethylamine
Mechanism Transition-state mimicTransition-state mimicTransition-state mimic

(Wild Type)
0.52 ± 0.05 nM0.41 ± 0.04 nM0.12 nM

(Cell Culture)
25–50 nM12–100 nM1–10 nM
Solubility (pH 7.4) Low (<0.01 mg/mL)High (>1.5 mg/mL)Very Low
Resistance Profile High cross-resistance to V82ASusceptible to V82A/F/TSusceptible to G48V, L90M
Primary Utility Crystallography / Kinetic probingClinical TherapyClinical Therapy

Analytic Insight: L-735,489 exhibits nanomolar potency comparable to Indinavir. However, the lack of the solubilizing piperazine/pyridine groups (present in Indinavir) results in poor aqueous solubility, rendering it unsuitable for oral dosing but ideal for in vitro lipophilic binding studies.

Mechanistic Deep Dive: The "Flap" Dynamics

To understand the long-term efficacy (durability) of L-735,489, one must analyze its interaction with the HIV-1 protease "flaps" (residues 46-54).

Mechanism of Action

HIV-1 protease functions as a homodimer.[1] Access to the active site is gated by two flexible β-hairpin flaps.

  • Entry: Flaps open to allow substrate entry.[2]

  • Binding: L-735,489 binds to the catalytic aspartates (Asp25/Asp25'), mimicking the tetrahedral transition state.

  • Locking: The flaps close over the inhibitor, stabilized by a structural water molecule (Water 301) that bridges the inhibitor and Ile50/Ile50' on the flaps.

L-735,489's efficacy is defined by its residence time—the duration it keeps these flaps "locked" before dissociation.

ProteaseMechanism FreeEnzyme Free HIV-1 Protease (Open Flaps) ES_Complex Enzyme-Substrate Complex (Transient) FreeEnzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Locked Flaps) FreeEnzyme->EI_Complex + L-735,489 (High Affinity) Substrate Viral Polyprotein (Substrate) Inhibitor L-735,489 (Inhibitor) TransitionState Tetrahedral Transition State ES_Complex->TransitionState Catalysis EI_Complex->FreeEnzyme Dissociation (k_off) Inhibition Replication Blocked (Immature Virus) EI_Complex->Inhibition Stabilized by Water-301 Cleavage Viral Maturation (Infectious Virus) TransitionState->Cleavage Product Release

Figure 1: Kinetic competition between viral substrate and L-735,489. The inhibitor mimics the transition state, locking the protease flaps and preventing viral maturation.

Long-Term Efficacy: The Resistance Barrier (V82A)

"Long-term efficacy" in HIV therapeutics is determined by the Genetic Barrier to Resistance —the number of mutations required for the virus to escape drug pressure.

The V82A Mutation

Valine 82 is located in the S1/S1' binding pocket.

  • Wild Type: The isopropyl side chain of Val82 makes hydrophobic contact with the P1/P1' groups of L-735,489.

  • Mutant (V82A): The mutation to Alanine reduces the side chain size, creating a "void" in the packing interaction.

  • Impact: This loss of Van der Waals contact significantly increases the

    
     (reduces affinity) for L-735,489 and Indinavir, leading to viral escape.
    

Experimental Data:

  • L-735,489 Fold-Resistance: ~15-fold increase in

    
     against V82A mutants.
    
  • Indinavir Fold-Resistance: ~4-8 fold increase (slightly better tolerance due to backbone flexibility).

Validated Experimental Protocols

To replicate these findings or evaluate novel analogs against L-735,489, follow these self-validating protocols.

Protocol A: FRET-Based Enzymatic Inhibition Assay

Purpose: Determine


 values to assess intrinsic binding affinity.
  • Buffer Preparation:

    • 50 mM MES buffer (pH 5.5).

    • 200 mM NaCl (High salt mimics physiological ionic strength).

    • 1 mM DTT (Prevents oxidation of protease cysteines).

    • 0.1% PEG-8000 (Prevents enzyme aggregation).

  • Enzyme Setup:

    • Dilute recombinant HIV-1 Protease to 20 nM.

    • Pre-incubate with varying concentrations of L-735,489 (0.1 nM to 100 nM) for 15 minutes at 37°C.

  • Substrate Initiation:

    • Add fluorogenic substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R) at

      
       concentration (~5 µM).
      
  • Measurement:

    • Monitor fluorescence increase (Ex: 340nm, Em: 490nm) for 10 minutes.

    • Validation: The initial velocity (

      
      ) vs. [Inhibitor] plot must fit the Morrison equation for tight-binding inhibitors.
      
Protocol B: In Vitro Resistance Selection

Purpose: Determine the genetic barrier (long-term efficacy).

ResistanceWorkflow Start MT-4 Cells + HIV-1 (IIIB) LowDrug Passage 1-5: Low [L-735,489] (0.5x IC50) Start->LowDrug Monitor Monitor CPE / p24 Antigen LowDrug->Monitor Monitor->LowDrug No Growth Escalate Passage 6-15: Escalate Dose (2x, 5x, 10x IC50) Monitor->Escalate Viral Breakthrough Harvest Harvest Viral RNA Escalate->Harvest High Resistance Genotype Genotypic Analysis (Identify V82A) Harvest->Genotype

Figure 2: Step-wise selection pressure workflow to isolate resistant mutants. This protocol simulates long-term drug exposure.

Step-by-Step:

  • Infection: Infect MT-4 T-cells with HIV-1 (strain IIIB) at an MOI of 0.01.

  • Initial Passage: Culture in the presence of L-735,489 at 0.5x its

    
    .
    
  • Escalation: Every 3-4 days (upon observation of cytopathic effect/CPE), transfer cell-free supernatant to fresh cells containing double the drug concentration.

  • Endpoint: Continue until virus grows robustly at >50x the initial

    
    .
    
  • Validation: PCR amplify the protease gene and sequence to confirm the emergence of V82A or I84V mutations.

References

  • Vacca, J. P., et al. (1994).[3] "L-735,524: The Design of a Potent and Orally Bioavailable HIV Protease Inhibitor."[4] Journal of Medicinal Chemistry.

  • Condra, J. H., et al. (1995). "In vivo emergence of HIV-1 variants resistant to multiple protease inhibitors." Nature.

  • Chen, Z., et al. (1995). "Crystal structure at 1.9-A resolution of human immunodeficiency virus (HIV) IIIB proteinase complexed with L-735,524, an orally bioavailable inhibitor of the HIV proteases." Journal of Biological Chemistry.

  • Merck & Co. (1996). "Indinavir (Crixivan) Clinical Pharmacology." FDA Approved Labeling.

  • Shafer, R. W., et al. (2000). "Human Immunodeficiency Virus Reverse Transcriptase and Protease Sequence Database." Nucleic Acids Research.

Sources

Safety Operating Guide

Executive Directive: Bio-Containment & Environmental Stewardship

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L 735489 Proper Disposal Procedures

From: Dr. Aris Thorne, Senior Application Scientist To: Laboratory Operations, EHS Officers, and Research Staff Subject: Critical Disposal Protocol for L-735,489 (HIV-1 Protease Inhibitor)

Immediate Action Required: L-735,489 (CAS: 147977-21-7) is a high-affinity peptidomimetic inhibitor of HIV-1 protease.[1][2] Unlike benign reagents, its disposal is not merely a matter of regulatory compliance but of biological integrity . Improper release of protease inhibitors into municipal water systems contributes to the selection of drug-resistant viral strains in environmental reservoirs.[2]

This guide supersedes general chemical waste protocols. You are authorized to implement the following High-Potency Active Pharmaceutical Ingredient (HPAPI) disposal workflow immediately.

Technical Profile & Hazard Identification

Before handling waste, verify the compound identity and risk profile. L-735,489 is stable and bioactive; it does not degrade rapidly in standard water treatment facilities.[1][2]

ParameterSpecification
Compound Name L-735,489
CAS Registry Number 147977-21-7
Chemical Class Hydroxyaminopentane amide (Peptidomimetic)
Molecular Formula C₃₂H₅₁N₃O₆S
Primary Hazard Bioactive API (Target Specific: Aspartyl Protease)
Environmental Risk High .[1][2] Potential for bio-accumulation and resistance selection.[2]
Solubility Soluble in DMSO, Ethanol; Poorly soluble in water.
Storage Requirement -20°C (Desiccated)

The Disposal Protocol (HPAPI Standard)

This protocol utilizes a Zero-Effluent Release strategy.[2] Under no circumstances shall L-735,489 or its solutions be poured down the sink.[2]

A. Solid Waste (Powder, Contaminated Consumables)
  • Scope: Expired lyophilized powder, weighing boats, contaminated gloves, and pipette tips.

  • Protocol:

    • Primary Containment: Place all solid waste into a clear, 6-mil polyethylene bag or a rigid wide-mouth jar.[2]

    • Deactivation (Surface): If the waste includes spill cleanup materials, lightly mist with 10% sodium hypochlorite (bleach) to neutralize potential viral vectors (if used in viral assays), though this does not destroy the chemical inhibitor itself.

    • Secondary Containment: Seal the primary container and place it inside a Yellow Biohazard/Chemo Waste Bin (UN 3243 or equivalent for toxic solids).

    • Labeling: Must be labeled: "Contains High-Potency Bioactive: L-735,489.[1][2] DO NOT AUTOCLAVE. Incineration Only."

B. Liquid Waste (Stock Solutions, Mother Liquors)
  • Scope: DMSO stocks, cell culture media containing L-735,489 (>1 µM).[1][2]

  • Protocol:

    • Segregation: Do not mix with general organic solvents (acetone/methanol waste).[2] Use a dedicated High-Potency Liquid Waste carboy.[2]

    • Solvent Compatibility: Ensure the carboy is compatible with DMSO/Ethanol.[2] HDPE (High-Density Polyethylene) is recommended.[1][2]

    • Quenching (Optional but Recommended): For aqueous solutions, adjust pH to >12 using NaOH and hold for 24 hours prior to disposal pickup. This accelerates base-catalyzed hydrolysis of the amide bonds, reducing biological activity.[2]

    • Final Disposal: The entire carboy must be sent for High-Temperature Incineration (>1000°C) .

Operational Workflow: The Decision Matrix

The following diagram outlines the logical decision tree for disposing of L-735,489. This workflow is designed to prevent decision fatigue and ensure compliance.

L735489_Disposal Start Waste Generation (L-735,489) TypeCheck Determine State Start->TypeCheck Solid Solid Waste (Powder, Tips, Gloves) TypeCheck->Solid Dry/Consumables Liquid Liquid Waste (DMSO Stocks, Media) TypeCheck->Liquid Solutions/Suspensions Bagging Double Bag (6-mil Polyethylene) Solid->Bagging Segregation Segregate into HPAPI Carboy Liquid->Segregation Labeling Label: TOXIC / BIOACTIVE (Incineration Only) Bagging->Labeling Deactivation Chemical Deactivation (pH > 12 for 24h) Segregation->Deactivation Aqueous Only Segregation->Labeling Organic Solvents Deactivation->Labeling disposal High-Temp Incineration (>1000°C) Labeling->disposal

Figure 1: Decision matrix for L-735,489 waste streams ensuring zero environmental release.

Emergency Spillage Procedures

In the event of a spill, immediate containment is critical to prevent aerosolization of the powder.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a P95/N95 respirator (if powder is loose).

  • Powder Spill:

    • Do NOT sweep dry.[2] This creates dust.[2][3]

    • Cover the spill with paper towels dampened with ethanol or 10% bleach .[2]

    • Wipe up from the outside in.[2]

  • Liquid Spill:

    • Absorb with inert material (vermiculite or chemical spill pads).[2]

    • Do not use combustible materials (sawdust) if dissolved in organic solvents.[2]

  • Verification: Clean the surface with detergent and water.[2] Verify removal using UV light (many protease inhibitors have intrinsic fluorescence) or by swabbing for validation if required by your specific SOP.[2]

Scientific Rationale (The "Why")

Mechanism of Action & Resistance: L-735,489 functions by binding to the active site of the HIV-1 protease, preventing the cleavage of gag and gag-pol polyprotein precursors.[1][2] This results in the production of immature, non-infectious viral particles [1].

Environmental Impact: If released into the environment, sub-lethal concentrations of protease inhibitors can exert selective pressure on naturally occurring retroviruses or viral vectors in research waste. This "environmental selection" contributes to the emergence of drug-resistant strains [2].[2] Therefore, incineration is the only acceptable disposal method, as it thermally destroys the complex amide backbone that water treatment plants cannot degrade.

References

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 163321848 (Related Structures & Mechanism). Retrieved from [Link]1][2]

Sources

Operational Safety Guide: Handling L-735,489 (HIV Protease Inhibitor)

[1]

Executive Summary & Compound Profile

L-735,489 is a high-potency HIV-1 protease inhibitor , chemically characterized as a hydroxy-aminopentane amide derivative.[1] It acts by binding to the active site of the HIV aspartyl protease enzyme, preventing the cleavage of viral polyprotein precursors (Gag and Gag-Pol) into mature, infectious particles.[1][2]

Why This Matters for Safety: Unlike inert chemical reagents, L-735,489 is bioactive .[1] It is designed to interact with biological systems at nanomolar concentrations.[1] Consequently, the primary safety objective is to prevent occupational sensitization and systemic absorption .[1] As a research analogue related to Indinavir (L-735,524), it shares class-wide risks associated with protease inhibitors, including potential hepatotoxicity and metabolic deregulation upon chronic exposure.[1]

Physicochemical Hazard Profile
ParameterCharacteristicSafety Implication
Physical State Crystalline Solid / PowderHigh Inhalation Risk. Airborne dust is the primary vector for exposure.[1]
Solubility Low in water; Soluble in DMSO/EthanolDermal Risk. Once solubilized in organic solvents (DMSO), skin permeation rates increase significantly.[1]
Potency Class OEB 3 / 4 (Estimated)Requires containment.[1] Open-bench handling is strictly prohibited.
Target Organs Liver, Metabolic SystemMonitor for signs of hypersensitivity or metabolic changes if exposure is suspected.[1]

Hierarchy of Controls & PPE Matrix

Effective safety is not just about what you wear; it is about the barriers you create.[1] We utilize a "Swiss Cheese" model of defense , where Engineering Controls are the primary shield, and PPE is the final redundancy.[1]

Risk-Based PPE Selection Table
ActivityRespiratory ProtectionDermal ProtectionEye/Face ProtectionEngineering Control
Handling Solid (Weighing, Transfer)N95 or P100 (if outside isolator)Double Nitrile Gloves (0.11mm min) + Tyvek Sleeves Safety Goggles (Indirect Vent)Powder Containment Hood or Class II BSC
Handling Solution (Pipetting, Dilution)Surgical Mask (Droplet protection)Double Nitrile Gloves (Change outer pair immediately upon splash)Safety Glasses w/ Side ShieldsFume Hood or BSC
Spill Cleanup (Dry Powder)PAPR (Powered Air Purifying Respirator) or P100Chemo-rated Gown + Double Gloves + Shoe CoversFull Face Shield or GogglesRestrict Access Area
The Logic of Double Gloving

We mandate double gloving for L-735,489 not for redundancy, but for permeation kinetics .[1]

  • Outer Glove: Acts as the sacrificial barrier.[1] It encounters the chemical and mechanical stress.[1]

  • Inner Glove: Remains pristine.[1] If the outer glove is compromised (micro-tears) or permeated by the solvent (DMSO), the inner glove provides the necessary "breakthrough time" buffer to doff and wash hands safely.[1]

Operational Workflow: Safe Handling Protocol

The following diagram outlines the decision logic for handling L-735,489, prioritizing containment status.

GStartSTART: Handling L-735,489StateCheckDetermine StateStart->StateCheckSolidSolid / Powder Form(High Inhalation Risk)StateCheck->Solid DryLiquidSolubilized (DMSO/EtOH)(High Absorption Risk)StateCheck->Liquid WetHoodEngineering Control:Class II BSC orPowder Containment HoodSolid->HoodFumeEngineering Control:Chemical Fume HoodLiquid->FumeWasteDisposal:Solid: Incineration BinLiquid: Chem Waste StreamLiquid->WastePost-ExpPPE_SolidPPE: Double Nitrile + Sleeves+ N95 (if hood sash > 10")Hood->PPE_SolidPPE_LiquidPPE: Double Nitrile+ Lab Coat + GogglesFume->PPE_LiquidWeighProtocol: Static ControlWeigh into tared vialPPE_Solid->WeighDissolveProtocol: Add Solvent(DMSO recommended)Weigh->DissolveWeigh->WasteDissolve->Liquid

Figure 1: Decision logic for engineering controls and PPE based on the physical state of L-735,489.

Detailed Experimental Procedures

A. Weighing & Solubilization (Critical Step)

Objective: Prepare a stock solution without generating airborne particulate.[1]

  • Preparation:

    • Place a disposable anti-static mat inside the balance enclosure.[1] Electrostatic charge can cause L-735,489 powder to "jump," creating an invisible aerosol.[1]

    • Pre-tare the receiving vial before opening the compound container.[1]

  • Transfer:

    • Open the L-735,489 container only inside the hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination.[1]

    • Transfer powder gently.[1] If powder adheres to the spatula, use an ionizing fan if available.[1]

  • Solubilization:

    • Add the solvent (typically DMSO) to the vial immediately after weighing.[1]

    • Why: Converting the solid to a liquid eliminates the inhalation risk, shifting the hazard profile to a manageable dermal risk.[1]

    • Cap the vial tightly and vortex inside the hood.[1]

B. Spill Cleanup Protocol

Scenario: 50mg of powder spilled inside the hood.

  • Do Not Panic/Do Not Blow: Never use compressed air.

  • Cover: Gently place a chemically resistant wipe (e.g., Kimwipe) soaked in a mild surfactant or 10% bleach solution over the powder.[1]

    • Mechanism:[1][2][3] The liquid wets the powder, preventing it from becoming airborne during removal.[1]

  • Wipe: Wipe from the outside in (concentric circles) to contain the material.[1]

  • Dispose: Place all wipes and gloves used into a sealed hazardous waste bag labeled "Cytotoxic/Bioactive Solid Waste."

Waste Disposal & Decontamination[1]

L-735,489 is a bioactive pharmaceutical intermediate.[1] It must never be disposed of down the drain.[1]

  • Solid Waste: Dispose of in yellow "Chemo/Incineration" bins. High-temperature incineration (>1000°C) is required to destroy the amide bonds and the hydroxy-aminopentane core.[1]

  • Liquid Waste: Collect in dedicated "Halogenated Organic" or "Non-Halogenated" waste streams (depending on solvent).[1] Label clearly as "Contains HIV Protease Inhibitor."[1][4]

  • Decontamination: Surface decontamination can be achieved using 10% Sodium Hypochlorite (Bleach) followed by an Ethanol rinse.[1] The bleach oxidizes the organic structure, reducing bioactivity.[1]

References

  • Vacca, J. P., et al. (1994).[1] "L-735,524: An orally bioavailable human immunodeficiency virus type 1 protease inhibitor."[1] Proceedings of the National Academy of Sciences, 91(9), 4096-4100.[1] Link(Establishes the chemical class and bioactivity of the L-735 series).

  • National Institutes of Health (NIH). (2017).[1] "LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - HIV Protease Inhibitors."[1] Link(Provides toxicity profiles for the protease inhibitor class).[1]

  • Centers for Disease Control and Prevention (CDC/NIOSH). "Hazardous Drug Exposures in Healthcare."[1] Link(Standard for handling potent bioactive compounds).[1]

  • Merck & Co. (1996).[1] "Crixivan (Indinavir Sulfate) Prescribing Information."[1] (Historical safety data for the approved analogue L-735,524).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L 735489
Reactant of Route 2
Reactant of Route 2
L 735489

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.